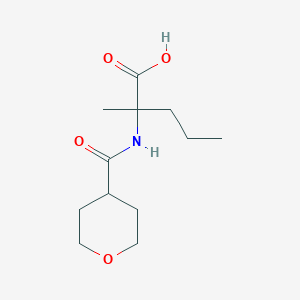![molecular formula C11H12BrNO4 B7557036 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid, also known as BFA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of amino acids and is a derivative of furan.
Wirkmechanismus
The exact mechanism of action of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid in lab experiments is its specificity. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it a useful tool for studying various cellular processes. However, one of the main limitations of using 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is its potential toxicity. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. One area of research is the development of novel 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid and its potential side effects.
Synthesemethoden
The synthesis of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid involves the reaction of 5-bromofuran-2-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques. The purity and yield of the final product depend on the reaction conditions and purification techniques used.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-9-4-3-8(17-9)11(16)13(6-10(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKDAKJKGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)

![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)